Unii-S3BN9Q9ehw
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Description
Unii-S3BN9Q9ehw, also known as this compound, is a useful research compound. Its molecular formula is C20H19F2N3O5 and its molecular weight is 419.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
Dolutegravir is an antiviral agent primarily used for the treatment of HIV-1 infections . It targets the HIV-1 integrase enzyme , which plays a crucial role in the replication of the HIV-1 virus . By inhibiting this enzyme, Dolutegravir prevents the integration of the viral genome into the host cell .
Mode of Action
Dolutegravir inhibits the HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell . This strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity .
Biochemical Pathways
The biochemical pathways affected by Dolutegravir involve the inhibition of the HIV-1 integrase enzyme. This enzyme is responsible for the integration of the viral genome into the host cell’s DNA, a critical step in the HIV replication cycle . By inhibiting this enzyme, Dolutegravir prevents the replication of the virus, thereby reducing the viral load in the body .
Pharmacokinetics
Dolutegravir’s pharmacokinetics are characterized by a one-compartment model with first-order absorption and elimination . The typical apparent clearance (CL/F) of Dolutegravir is 0.93 L/h with 32% between-subject variability, and the apparent volume of distribution is 20.2 L . Factors such as older age, higher body weight, and current smoking have been associated with higher CL/F . Certain co-administrations, such as Atazanavir, can decrease Dolutegravir’s CL/F by 38%, while Darunavir modestly increases CL/F by 14% .
Result of Action
The primary molecular effect of Dolutegravir’s action is the inhibition of the HIV-1 integrase enzyme, which results in the prevention of the integration of the viral genome into the host cell . This leads to a reduction in the viral load within the body, thereby controlling the progression of the disease .
Action Environment
The action, efficacy, and stability of Dolutegravir can be influenced by various environmental factors. For instance, co-administration with certain drugs can significantly impact Dolutegravir’s pharmacokinetics . For example, Rifampicin co-administration showed the largest impact on Dolutegravir’s CL/F, suggesting that patients co-treated with Dolutegravir and Rifampicin might benefit from therapeutic drug monitoring and individualized dosage increase .
Biochemical Analysis
Biochemical Properties
Dolutegravir S,R isomer plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 integrase . This compound interacts with the HIV-1 integrase enzyme, preventing it from inserting viral DNA into the human genome . The nature of these interactions is inhibitory, with Dolutegravir S,R isomer effectively blocking the function of the enzyme .
Cellular Effects
Dolutegravir S,R isomer has profound effects on various types of cells, especially those infected with HIV. It influences cell function by inhibiting HIV replication in cells such as peripheral blood mononuclear cells (PBMCs), MT-4 cells, and CIP4 cells . This impact on cellular metabolism and gene expression disrupts the lifecycle of the virus, thereby reducing viral load .
Molecular Mechanism
The mechanism of action of Dolutegravir S,R isomer is primarily through the inhibition of the HIV-1 integrase enzyme . By binding to this enzyme, Dolutegravir S,R isomer prevents the integration of viral DNA into the host genome, a crucial step in the HIV replication cycle . This action results in the inhibition of viral replication and the reduction of viral load .
Metabolic Pathways
Dolutegravir S,R isomer is metabolized primarily through the uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) pathway and to a lesser extent by the cytochrome P450 (CYP)-3A4 pathway . These metabolic pathways involve various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
It is known that Dolutegravir, the parent compound, is extensively distributed in the body, with a volume of distribution of approximately 17.4 L .
Subcellular Localization
Given its mechanism of action, it is likely that Dolutegravir S,R isomer localizes to the nucleus of cells, where it interacts with the HIV-1 integrase enzyme to prevent the integration of viral DNA into the host genome .
Properties
IUPAC Name |
(3R,7S)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWKPHLQXYSBKR-ZUZCIYMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309560-49-3 |
Source
|
Record name | Dolutegravir S,R isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309560493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOLUTEGRAVIR S,R ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BN9Q9EHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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